molecular formula C18H14FNS2 B2878823 N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}-N-(2-thienylmethylene)amine CAS No. 882083-97-8

N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}-N-(2-thienylmethylene)amine

Cat. No.: B2878823
CAS No.: 882083-97-8
M. Wt: 327.44
InChI Key: LBJZYKZDHJXLAG-UDWIEESQSA-N
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Description

The compound N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}-N-(2-thienylmethylene)amine features a fluorobenzyl group linked via a sulfanyl (-S-) bridge to a phenyl ring, which is further connected to an imine (-CH=N-) group bonded to a 2-thienyl moiety.

Properties

IUPAC Name

N-[4-[(4-fluorophenyl)methylsulfanyl]phenyl]-1-thiophen-2-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNS2/c19-15-5-3-14(4-6-15)13-22-17-9-7-16(8-10-17)20-12-18-2-1-11-21-18/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJZYKZDHJXLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=NC2=CC=C(C=C2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}-N-(2-thienylmethylene)amine, with the molecular formula C18_{18}H14_{14}FNS2_2, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its pharmacological potential.

Chemical Structure and Properties

The compound features a thienylmethylene moiety attached to a phenyl group that carries a sulfanyl substitution with a fluorobenzyl group. The presence of the fluorine atom is notable for its influence on biological activity due to the electronegativity and lipophilicity it imparts.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate amines with thienyl aldehydes, employing methods such as condensation reactions. These synthetic pathways are crucial for optimizing yield and purity, which directly influence biological evaluations.

Anticancer Properties

Recent studies have investigated the anticancer potential of various thiazolidine derivatives, which share structural similarities with our compound. For instance, derivatives have shown significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves apoptosis induction through both extrinsic and intrinsic pathways .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50_{50} (µM)Mechanism
4xMCF-7< 10Apoptosis
18A549< 20Apoptosis
This compoundTBDTBDTBD

Note: TBD indicates that specific IC50_{50} values for the compound need further investigation.

Antimicrobial Activity

The compound's sulfanyl group suggests potential antimicrobial properties. Similar compounds have been evaluated for their antibacterial effects against Gram-positive and Gram-negative bacteria. Studies indicate that modifications in the phenyl ring can enhance antimicrobial efficacy, particularly when electronegative atoms like fluorine are present .

Table 2: Antimicrobial Activity Overview

Compound TypeTarget BacteriaActivity Level
Thiazolidine DerivativesStaphylococcus aureusModerate
This compoundTBDTBD

Enzyme Inhibition

Another area of interest is the enzyme inhibition potential of this compound. Similar thiazole-based compounds have shown effectiveness as inhibitors of various enzymes, including alkaline phosphatase and others involved in metabolic pathways. The inhibition mechanisms often involve binding to the active site or altering enzyme conformation .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various thiazolidine derivatives on human cancer cell lines, revealing that compounds with similar structural motifs to this compound exhibited significant growth inhibition.
  • Antimicrobial Screening : Another research effort screened several derivatives against common bacterial strains, providing preliminary data suggesting that the presence of a fluorobenzyl group enhances antibacterial activity.

Comparison with Similar Compounds

Structural Analogues and Key Variations

Compound Name & Reference Core Structure Key Substituents Heterocycle Functional Groups Molecular Weight (g/mol) Predicted Properties
Target Compound Phenyl-thienyl 4-Fluorobenzyl, sulfanyl Thienyl Imine, sulfanyl ~380 (estimated) Moderate lipophilicity, potential thiol interactions
N-{3-Chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-N-(2,4-difluorophenyl)amine Phenyl-difluorophenyl 4-Fluorobenzyloxy, chloro None Imine, ether ~420 (estimated) Higher polarity due to ether; chloro enhances stability
4-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(2-furyl)-1,3-oxazol-5-amine Oxazol-furyl 4-Chlorophenylsulfonyl Oxazol, furyl Sulfonyl, amine ~450 (estimated) High polarity (sulfonyl); possible metabolic resistance
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine Thiazol-phenyl 4-Chlorophenyl, dimethylamino Thiazol Imine, tertiary amine ~370 (estimated) Electron-donating dimethylamino group increases basicity
2-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-N-methyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-amine Pyrimidinyl Dichlorophenyl, phenylsulfanyl Pyrimidine Sulfanyl, methylamine 422.39 High lipophilicity; dual sulfanyl groups may enhance reactivity

Electronic and Physicochemical Properties

  • Sulfanyl vs. Sulfonyl/Oxy Linkers: The target's sulfanyl bridge (-S-) is less polar than sulfonyl (-SO₂-) in but more lipophilic than ether (-O-) in . This may enhance membrane permeability compared to sulfonyl-containing analogs.
  • Heterocyclic Systems: Thienyl (target) vs. furyl () or thiazol (): Thienyl's larger sulfur atom may provide stronger π-π stacking compared to furyl's oxygen.
  • Imine vs. Amine Groups :

    • The target's imine (-CH=N-) is more reactive than secondary amines (e.g., ) but less stable under acidic conditions.

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